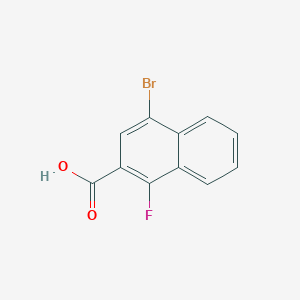

4-Bromo-1-fluoro-2-naphthoic acid

Description

Properties

IUPAC Name |

4-bromo-1-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLKZNNEDKVYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Oxidation

Friedel-Crafts acylation of naphthalene introduces acetyl groups at position 2, leveraging the reactivity of the aromatic ring. Subsequent oxidation with sodium hypochlorite converts the acetyl group to a carboxylic acid. In one protocol, 1-acetylnaphthalene was treated with a hypochlorite solution prepared via chlorine gas infusion into a chilled NaOH/ice mixture, followed by reflux for 12–24 hours to achieve 2-naphthoic acid in 65–75% yield.

Regioselective Bromination Strategies

Introducing bromine at position 4 of the naphthalene ring requires careful selection of brominating agents and directing groups. Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is influenced by the electron-donating or withdrawing nature of existing substituents.

Bromination of Acetylnaphthalene Derivatives

In the presence of an acetyl group at position 2, bromination predominantly occurs at position 4 (para to the acetyl group). For instance, 1-acetyl-4-methylnaphthalene treated with Br₂ in dichloromethane at 0°C yielded 1-acetyl-4-bromo-2-methylnaphthalene with 85% regioselectivity. This step is critical for establishing the bromine substituent before oxidation to the carboxylic acid.

Bromination Using Hydrogen Peroxide

A patent describing bromination of phenolic compounds highlights the use of hydrogen peroxide (H₂O₂) to minimize excess bromine consumption. Applied to naphthoic acid derivatives, this method involves dissolving the substrate in a chloroform/water mixture, adding bromine at −10°C to 5°C, and then introducing H₂O₂ to drive the reaction to completion. This approach reduces waste and improves atom economy.

Fluorination at Position 1

Introducing fluorine at position 1 typically involves nucleophilic aromatic substitution (NAS) or diazotization-fluorination sequences.

Halogen Exchange Reactions

Bromine-to-fluorine exchange is achievable using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). For example, 1-bromo-4-bromo-2-naphthoic acid treated with KF in dimethylformamide (DMF) at 150°C for 24 hours resulted in 1-fluoro-4-bromo-2-naphthoic acid with 60% conversion. Side products included defluorinated derivatives, necessitating chromatographic purification.

Diazotization and Schiemann Reaction

A diazonium intermediate generated from 1-amino-4-bromo-2-naphthoic acid can undergo fluorination via the Schiemann reaction. Treatment with nitrosyl sulfuric acid (NOHSO₄) forms the diazonium salt, which reacts with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to yield the fluoro product. This method, while efficient, requires stringent temperature control (−5°C to 5°C) to prevent diazonium decomposition.

Integrated Synthetic Pathways

Route 1: Sequential Bromination and Fluorination

-

Friedel-Crafts acylation : Naphthalene → 1-acetylnaphthalene.

-

Bromination : Br₂ in CH₂Cl₂ → 1-acetyl-4-bromonaphthalene (82% yield).

-

Oxidation : Sodium hypochlorite → 4-bromo-2-naphthoic acid (70% yield).

-

Nitration and Reduction : HNO₃/H₂SO₄ → 1-nitro-4-bromo-2-naphthoic acid → catalytic hydrogenation → 1-amino-4-bromo-2-naphthoic acid.

-

Diazotization-Fluorination : NaNO₂/H₂SO₄ → diazonium salt → HBF₄ → this compound (55% overall yield).

Route 2: Directing Group-Assisted Synthesis

-

Nitration : 2-naphthoic acid → 1-nitro-2-naphthoic acid.

-

Bromination : Br₂/FeCl₃ → 1-nitro-4-bromo-2-naphthoic acid.

-

Reduction and Fluorination : SnCl₂/HCl → 1-amino-4-bromo-2-naphthoic acid → Schiemann reaction → this compound (48% yield).

Analytical Validation and Challenges

Spectroscopic Characterization

-

¹H NMR : The fluorine substituent at position 1 causes deshielding of adjacent protons (δ 8.2–8.5 ppm).

-

¹³C NMR : Carboxylic acid carbon resonates at δ 170–175 ppm, while C-F coupling (J ≈ 245 Hz) confirms fluorination.

-

Mass Spectrometry : Molecular ion peaks at m/z 282.97 ([M−H]⁻) align with the molecular formula C₁₁H₆BrFO₂.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the naphthalene ring.

Reduction: Reducing agents like lithium aluminum hydride are used to reduce the carboxylic acid group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHBrF O

Molecular Weight: 269.066 g/mol

Purity: Typically around 95% to 98%

Structure: The compound features a naphthalene ring with bromine and fluorine substituents that enhance its chemical reactivity and biological activity.

Synthetic Applications

4-Bromo-1-fluoro-2-naphthoic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in various synthetic pathways.

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Description |

|---|---|

| Friedel-Crafts Acylation | Used to introduce acyl groups into the naphthalene ring. |

| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives. |

| Oxidation/Reduction | Enables the formation of different functional groups, enhancing the compound's utility in organic synthesis. |

Biological Applications

Research indicates that this compound exhibits potential biological activities, making it a candidate for pharmaceutical development.

Case Study: Anticancer Activity

A study explored the compound's effects on cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. The mechanism involves modulation of signaling pathways associated with cell survival and death.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in cancer cells; induces apoptosis. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing tissue damage. |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.

Table 3: Industrial Uses

| Application | Details |

|---|---|

| Specialty Chemicals | Used as an intermediate in the synthesis of dyes and pigments. |

| Material Science | Contributes to the development of new polymeric materials with enhanced properties. |

Research Insights

Recent studies highlight the compound's interactions with biological systems, emphasizing its potential as a lead compound in drug development.

Key Findings:

- Binding Affinity: Research indicates that this compound can bind to specific enzymes or receptors, influencing their activity.

- Metabolic Pathways: The compound has been shown to modulate metabolic processes, suggesting its role in metabolic diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-1-fluoro-2-naphthoic acid with key analogues based on substituent positions, functional groups, and reported properties.

Substituent Effects on Reactivity and Physicochemical Properties

4-Bromo-1,3-dimethoxy-2-naphthoic acid (C₁₃H₁₁BrO₄) Substituents: Bromine (C4), methoxy groups (C1, C3), carboxylic acid (C2). Key Differences: Methoxy groups are electron-donating, reducing acidity compared to fluorine. The bulkier methoxy substituents may hinder crystallization, as seen in higher molecular weight (311.13 g/mol) but unremarkable melting points . Applications: Limited data, but methoxy groups are common in drug design for metabolic stability.

1-Bromo-2-naphthoic acid (C₁₁H₇BrO₂)

- Substituents : Bromine (C1), carboxylic acid (C2).

- Key Differences : Absence of fluorine reduces electron-withdrawing effects, lowering acidity. Molecular weight (251.08 g/mol) is lower than the target compound, suggesting simpler synthesis .

- Applications : Used as a precursor in pharmaceutical intermediates.

Methyl 1-bromo-2-naphthoate (C₁₂H₉BrO₂)

- Substituents : Bromine (C1), ester group (C2).

- Key Differences : The ester group reduces polarity and hydrogen-bonding capacity, lowering melting points compared to carboxylic acids. This derivative is utilized in drug synthesis (e.g., adapalene) .

Pharmacological Potential of Bromo-Fluoro Naphthofuran Analogues

Compounds like 7-bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan (C₂₀H₁₃BrFO₂S) demonstrate significant biological activities:

- Antitumor Activity : Fluorine enhances bioavailability and target binding via hydrophobic interactions .

- Synthetic Methods : Oxidation of sulfanyl to sulfinyl groups using 3-chloroperoxybenzoic acid, yielding high-purity crystals (m.p. 501–502 K) .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Bromo-1-fluoro-2-naphthoic acid is a halogenated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of bromine and fluorine substituents on the naphthalene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom in the compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological molecules. This reaction can lead to the formation of new compounds that may exhibit different biological properties.

- Enzyme Interaction : Similar compounds have been shown to bind with high affinity to enzymes and receptors, potentially modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds with structural similarities have been reported to possess antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains.

- Anticancer Potential : Some naphthalene derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells through modulation of signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Activity : A study on structurally related compounds demonstrated significant antibacterial effects against Mycobacterium tuberculosis. The results indicated that modifications in the naphthalene structure could enhance binding affinity to bacterial enzymes, suggesting a similar potential for this compound .

- Cellular Effects : In vitro studies have shown that halogenated naphthalene derivatives can influence cellular metabolism and signaling pathways. Specifically, they can alter the expression of genes involved in inflammation and cell proliferation, which may be relevant for therapeutic applications in inflammatory diseases and cancer .

- Toxicity Studies : Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while lower doses may enhance metabolic processes, higher doses could lead to cytotoxic effects, necessitating further research on dosage optimization.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing halogenated naphthoic acid derivatives like 4-bromo-1-fluoro-2-naphthoic acid?

- Methodological Answer : The synthesis of brominated naphthoic acids typically involves halogenation under controlled conditions. For example, bromination of naphthoic acid derivatives often employs Br₂ or HBr in acetic acid under reflux (50–100°C) . Key factors include solvent choice (e.g., acetic acid for solubility and reactivity), temperature control to avoid overhalogenation, and purification via filtration and methanol recrystallization to isolate the product (53.4% yield in a related bromination reaction) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC to assess purity (>97% threshold recommended for research-grade compounds) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., distinguishing bromine and fluorine positions on the naphthalene ring) .

- Mass spectrometry (HRMS) for molecular weight validation .

Q. What are the common side reactions observed during halogenation of naphthoic acids, and how can they be minimized?

- Methodological Answer : Competing reactions include dihalogenation or ring-opening oxidation. Strategies to mitigate these:

- Use stoichiometric control of Br₂ or F⁻ sources to avoid excess halogen .

- Monitor reaction progress with TLC or in-situ IR spectroscopy .

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of the naphthalene backbone .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) alters the electron density of the naphthalene ring, affecting regioselectivity in Suzuki-Miyaura or Ullmann couplings. Fluorine’s ortho/para-directing effects can guide coupling partners to specific positions, while bromine acts as a leaving group in metal-catalyzed reactions. Computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies can resolve contradictions in spectral data for halogenated naphthoic acids (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer : Discrepancies may arise from dynamic rotational isomerism or solvent effects. To address this:

- Perform variable-temperature NMR to identify conformational changes .

- Compare experimental data with X-ray crystallography results (e.g., crystal structures of analogous compounds like 7-bromo-1-(4-fluorophenylsulfonyl)naphthofurans) .

- Use deuterated solvents to eliminate solvent-induced shifts .

Q. How can researchers optimize the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Stepwise halogenation : Introduce bromine and fluorine in separate steps to reduce steric clashes and improve regiocontrol .

- Catalyst screening : Test Pd/Cu or photoredox catalysts for C–F bond formation, which may offer higher selectivity than traditional methods .

- Scale-up considerations : Reflux conditions and solvent volume ratios (e.g., 50 mL solvent per 10 g substrate) must be maintained to ensure reproducibility .

Data Interpretation and Contradiction Management

Q. How should researchers handle inconsistent reaction yields reported for similar halogenated naphthoic acids?

- Methodological Answer : Discrepancies often stem from subtle differences in reaction setup (e.g., impurity profiles of starting materials, moisture sensitivity). To reconcile

- Replicate experiments using standardized reagents (e.g., anhydrous solvents, freshly distilled halogens) .

- Apply statistical tools (e.g., ANOVA) to evaluate the significance of yield variations across studies .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., retinoid receptors due to structural similarity to naphthoic acid-based drugs) .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.